Ethyl 4-amino-2-chloronicotinate
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Overview
Description
Ethyl 4-amino-2-chloronicotinate is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of nicotinic acid and features both an amino group and a chlorine atom on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-chloronicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with chlorinating agents such as thionyl chloride to introduce the chlorine atom at the 2-position. Subsequently, the amino group can be introduced via nucleophilic substitution using ammonia or an amine source under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination and amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the nitro group back to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or amino derivatives.
Substitution: Hydroxy, alkoxy, or thiol-substituted products.
Scientific Research Applications
Ethyl 4-amino-2-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl 4-amino-2-chloronicotinate can be compared with other nicotinic acid derivatives:
Ethyl 4-amino-3-chloronicotinate: Similar structure but with the chlorine atom at the 3-position, leading to different reactivity and biological activity.
Ethyl 4-amino-2-bromonicotinate: Bromine instead of chlorine, which can affect the compound’s reactivity and interactions.
Ethyl 4-amino-2-fluoronicotinate: Fluorine substitution, which can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
ethyl 4-amino-2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRJMFYAQBWRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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